4-Chloro-2-cyclopropyl-5-methoxyaniline
Overview
Description
4-Chloro-2-cyclopropyl-5-methoxyaniline is an organic compound with the molecular formula C10H12ClNO It is a derivative of aniline, featuring a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a methoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-methoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyaniline: Similar structure but lacks the cyclopropyl group.
4-Chloro-2-methoxyaniline: Similar structure but lacks the cyclopropyl group.
4-Chloro-2-cyclopropylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Chloro-2-cyclopropyl-5-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as an intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQODDLOUWOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C2CC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737875 | |
Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383852-06-9 | |
Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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